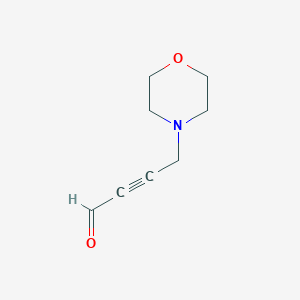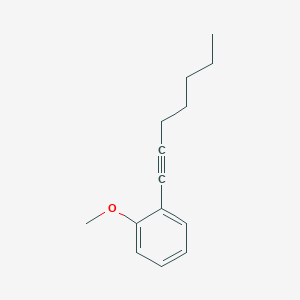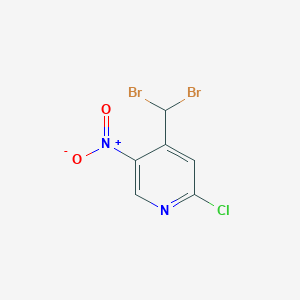
2,3,6,7-Tetrakis(bromomethyl)naphthalene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,6,7-Tetrakis(bromomethyl)naphthalene is an organic compound with the molecular formula C14H12Br4. It is a derivative of naphthalene, where four bromomethyl groups are attached to the 2, 3, 6, and 7 positions of the naphthalene ring. This compound is known for its unique structural properties and its applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetrakis(bromomethyl)naphthalene typically involves the bromination of 2,3,6,7-tetramethylnaphthalene. The reaction is carried out using bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform, under controlled temperature conditions. The reaction proceeds via a free radical mechanism, leading to the substitution of methyl groups with bromomethyl groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
化学反应分析
Types of Reactions
2,3,6,7-Tetrakis(bromomethyl)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding naphthalene derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromomethyl groups can lead to the formation of methyl groups or other reduced derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalene derivatives, while oxidation and reduction reactions can produce different oxidation states or reduced forms of the compound.
科学研究应用
2,3,6,7-Tetrakis(bromomethyl)naphthalene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including cyclophanes and molecular capsules.
Biology: The compound is studied for its potential interactions with biological molecules and its role in the design of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism of action of 2,3,6,7-Tetrakis(bromomethyl)naphthalene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromomethyl groups play a crucial role in these reactions, acting as reactive sites for nucleophilic substitution, oxidation, and reduction. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
相似化合物的比较
2,3,6,7-Tetrakis(bromomethyl)naphthalene can be compared with other similar compounds, such as:
2,3,6,7-Tetramethylnaphthalene: The precursor compound used in its synthesis.
2,3,6,7-Tetrakis(chloromethyl)naphthalene: A similar compound with chloromethyl groups instead of bromomethyl groups.
2,3,6,7-Tetrakis(iodomethyl)naphthalene: Another analogous compound with iodomethyl groups.
The uniqueness of this compound lies in its specific reactivity and the types of products it can form, which are distinct from those of its analogs.
属性
CAS 编号 |
88903-14-4 |
|---|---|
分子式 |
C14H12Br4 |
分子量 |
499.9 g/mol |
IUPAC 名称 |
2,3,6,7-tetrakis(bromomethyl)naphthalene |
InChI |
InChI=1S/C14H12Br4/c15-5-11-1-9-2-13(7-17)14(8-18)4-10(9)3-12(11)6-16/h1-4H,5-8H2 |
InChI 键 |
PUMPSEORLQUFCE-UHFFFAOYSA-N |
规范 SMILES |
C1=C2C=C(C(=CC2=CC(=C1CBr)CBr)CBr)CBr |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Methyl 4-(((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)methyl)benzoate](/img/structure/B14133301.png)



